[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Chemical Identification & Nomenclature
Systematic IUPAC Name Derivation
The systematic name follows IUPAC prioritization rules, where the methanone group serves as the principal functional group. The parent structure is 3,4-dihydroisoquinoline , a bicyclic system with one saturated bond. Substitutions are addressed in numerical order:
- 6,7-Dimethoxy : Methoxy (-OCH₃) groups at positions 6 and 7 of the isoquinoline ring.
- 1-((4-Methoxyphenoxy)methyl) : A phenoxymethyl group attached to position 1, with a para-methoxy substitution on the phenyl ring.
- Methanone : A ketone group at position 2, linked to a [1,1'-biphenyl]-4-yl moiety.
The full IUPAC name is:
6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone .
Structural Breakdown Table
| Component | Position | Substituent |
|---|---|---|
| Parent structure | – | 3,4-Dihydroisoquinoline |
| Methoxy groups | 6,7 | -OCH₃ |
| Phenoxymethyl group | 1 | -CH₂-O-C₆H₄-OCH₃ (para) |
| Methanone substituent | 2 | -CO-(C₁₂H₉) (biphenyl-4-yl) |
Alternative Nomenclatural Representations
While no trivial names exist for this compound, alternative systematic representations include:
- 2-([1,1'-Biphenyl]-4-carbonyl)-1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (emphasizing the tetrahydro framework).
- 6,7-Dimethoxy-1-(4-methoxyphenoxymethyl)-2-(4-biphenylcarbonyl)-3,4-dihydroisoquinoline (highlighting biphenyl linkage).
Comparative Nomenclature Table
| Representation Type | Example |
|---|---|
| Functional group emphasis | Methanone derivative of 3,4-dihydroisoquinoline |
| Substituent hierarchy | 1-(Aryloxymethyl)-6,7-dimethoxy-2-aroyltetrahydroisoquinoline |
| Hybrid descriptor | Biphenyl-4-yl ketone-modified dihydroisoquinoline |
Registry Numbers & Database Identifiers
As of the latest data, this compound lacks public CAS registry entries but shares structural analogs with documented identifiers:
Related Compounds in Public Databases
Key identifiers for research purposes include:
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO5/c1-35-26-13-15-27(16-14-26)38-21-29-28-20-31(37-3)30(36-2)19-25(28)17-18-33(29)32(34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-16,19-20,29H,17-18,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNZYJHMJAEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Biphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated isoquinoline intermediate.
Methoxylation and Phenoxylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, or other substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the synthesis of related isoquinoline derivatives which were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications to the isoquinoline structure enhanced the anticancer activity, suggesting a potential pathway for developing new cancer therapies .
1.2 Neuropharmacology
The compound's structural characteristics allow it to interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial in neuropharmacology. Positive allosteric modulators derived from similar structures have been shown to enhance cognitive functions and could be explored for treating neurodegenerative diseases . The specific interactions of the methanone moiety with receptor sites have been studied, indicating promising avenues for drug development targeting cognitive enhancement .
Material Science
2.1 Organic Electronics
The biphenyl structure is known for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of methanone and dimethoxy groups can improve the electronic properties of materials used in these applications. Research has shown that compounds with similar structural motifs can lead to enhanced charge transport properties and stability in electronic devices .
2.2 Photonic Applications
Due to its unique optical properties, this compound can be utilized in photonic applications such as sensors and light-harvesting systems. The ability to modify the electronic distribution through substituents like methoxy groups allows for tuning the photophysical properties, making it suitable for advanced photonic devices .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Various studies have systematically altered different functional groups to evaluate their effects on biological activity and material properties. For instance, modifications at the methanone position have been correlated with increased potency in anticancer assays while maintaining favorable pharmacokinetic profiles .
Data Table: Summary of Key Findings
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of isoquinoline derivatives based on the core structure of the compound. They evaluated their cytotoxicity against several human cancer cell lines, finding that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.
Case Study 2: NMDA Receptor Modulation
A research team focused on developing positive allosteric modulators targeting NMDA receptors derived from similar structural frameworks. Their findings indicated that certain modifications led to improved binding affinity and efficacy in enhancing synaptic transmission, providing insights into potential treatments for Alzheimer's disease.
Mechanism of Action
The mechanism of action of [1,1’-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The following table summarizes key analogs and their structural/functional differences:
Key Findings from Structural Comparisons
Substituent Effects on Receptor Binding :
- The 3-chlorophenyl substituent in CIQ () enhances selectivity for GluN2C/D-containing NMDA receptors compared to the biphenyl group in the target compound, suggesting halogenation may improve receptor specificity .
- Fluorine substitution () could alter metabolic stability due to its electronegativity, though direct activity data are lacking .
Role of the Styryl Group :
- Analogs with a styryl group at the 1-position (e.g., Compounds 155–157 in ) exhibit rotational isomerism, which may influence conformational flexibility and binding kinetics .
Functional Group Replacements: Replacing the methanone with a benzamide group () shifts activity toward BChE inhibition, highlighting the critical role of the ketone moiety in NMDA receptor interactions .
Electron-Withdrawing Groups :
- The nitro group in ’s analog may reduce bioavailability due to increased polarity but could serve as a synthetic precursor for further derivatization .
Biological Activity
The compound [1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Neuroprotective Effects : The isoquinoline moiety is known for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- NMDA Receptor Modulation : Some derivatives of biphenyl compounds have shown selective potentiation of NMDA receptors, particularly those containing NR2C and NR2D subunits, which are crucial in synaptic plasticity and memory function .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.
Case Studies
Several studies have investigated the biological properties of similar biphenyl compounds:
- Anticancer Activity :
- Neuroprotective Effects :
- Antioxidant Properties :
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing [1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone?
Methodological Answer: Synthesis of this compound involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Utilize Suzuki-Miyaura coupling for biphenyl formation, as biphenyl derivatives are often synthesized via palladium-catalyzed cross-coupling .
- Functionalization : Introduce methoxy groups via nucleophilic substitution (e.g., using methyl iodide in the presence of a base like NaH) .
- Isoquinoline Ring Formation : Cyclization of intermediate amides or ketones using acid catalysts (e.g., polyphosphoric acid) or microwave-assisted methods to enhance reaction efficiency .
- Crystallization : Optimize solvent systems (e.g., CH₂Cl₂/di-isopropylether) to obtain high-purity crystals for structural validation .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
Methodological Answer:
- NMR : Use ¹H and ¹³C NMR to confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and dihydroisoquinoline protons (δ ~2.5–3.5 ppm for CH₂) . Compare with analogous compounds for pattern matching .
- IR : Identify carbonyl stretches (C=O, ~1650–1750 cm⁻¹) and ether linkages (C-O-C, ~1200–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NMR/IR data. For example, crystallographic data from similar dihydroisoquinoline derivatives can validate proton assignments in crowded aromatic regions .
- Computational Chemistry : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals in complex spectra .
Q. What strategies improve reaction yields during the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and evaluate their efficiency under varying temperatures (e.g., 80–120°C) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) and improve regioselectivity, as demonstrated in similar heterocyclic syntheses .
- Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for methoxylation steps, or dichloromethane/ether mixtures for crystallization .
Q. How can the compound’s biological activity be systematically evaluated in pharmacological studies?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (e.g., using ATP-binding assays) due to the dihydroisoquinoline moiety’s affinity for enzymatic pockets .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy groups) and compare bioactivity data. For example, replacing 4-methoxyphenoxy with hydroxyl groups alters solubility and target binding .
- Molecular Docking : Model interactions with proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
